

3-Methoxy-2-methyl-1H-pyridin-4-one derivatives and analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-2-methyl-1H-pyridin-4-one

Cat. No.: B3022785

[Get Quote](#)

An In-Depth Technical Guide to **3-Methoxy-2-methyl-1H-pyridin-4-one** Derivatives and Analogs: From Core Chemistry to Therapeutic Frontiers

Authored by a Senior Application Scientist

Foreword: The pyridin-4-one scaffold, particularly the 3-hydroxy-4-pyridinone (3,4-HP) core, represents a versatile and privileged structure in medicinal chemistry. Its intrinsic ability to chelate essential metal ions has made it a cornerstone for developing therapies for metal overload diseases. However, the story of this scaffold extends far beyond simple chelation. By modifying its core and peripheral functionalities, researchers have unlocked a remarkable spectrum of biological activities, from neuroprotection to anticancer efficacy. This guide provides an in-depth exploration of **3-Methoxy-2-methyl-1H-pyridin-4-one**, a key derivative, and the broader family of its analogs. We will dissect their synthesis, explore the intricate relationship between structure and activity, and delve into the cutting-edge therapeutic applications being pursued by drug development professionals.

Part 1: The 3-Hydroxypyridin-4-one (3,4-HP) Core: A Foundation of Versatility

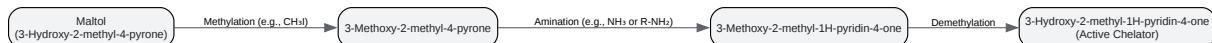
The journey into this class of compounds begins with understanding the central 3-hydroxy-4-pyridinone (3,4-HP) moiety. This scaffold's power lies in its deprotonatable hydroxyl group and adjacent ketone, which together form a potent bidentate chelation site for various metal ions,

most notably iron(III)[1][2]. The parent compound, **3-Methoxy-2-methyl-1H-pyridin-4-one** (CAS 76015-11-7), serves as a crucial synthetic intermediate. The methoxy group can be readily converted to a hydroxyl group, unmasking the critical chelating functionality that underpins much of the biological activity discussed herein[3][4].

The natural product mimosine, an amino acid containing the 3-hydroxy-4-pyridone ring, stands as a testament to the biological relevance of this scaffold[5][6]. Its diverse activities, including anti-proliferative and anti-inflammatory effects, have inspired the synthesis of countless derivatives[6][7][8].

Physicochemical Properties of the Core Intermediate:

Property	Value	Source
Chemical Name	3-Methoxy-2-methyl-1H-pyridin-4-one	[9][10]
CAS Number	76015-11-7	[10][11][12]
Molecular Formula	C ₇ H ₉ NO ₂	[9][10]
Molecular Weight	139.15 g/mol	[9][12]
Melting Point	156-160 °C	[3][12][13]
Appearance	Beige Solid	[14]


Part 2: Synthetic Pathways and Methodologies

The accessibility of the pyridin-4-one core is a key driver of its widespread investigation. Synthetic routes are well-established, often commencing from readily available and inexpensive starting materials like maltol (3-hydroxy-2-methyl-4-pyrone).

General Synthesis from Maltol

A common and efficient strategy involves a two-step process to convert a 4-pyrone into a 4-pyridone. The first step typically involves protecting the hydroxyl group, for example, through methylation to yield a 3-methoxy-4-pyrone intermediate. This is followed by a ring

transformation reaction with ammonia or a primary amine to insert the nitrogen atom into the heterocyclic ring, furnishing the desired pyridin-4-one scaffold[3][15].

[Click to download full resolution via product page](#)

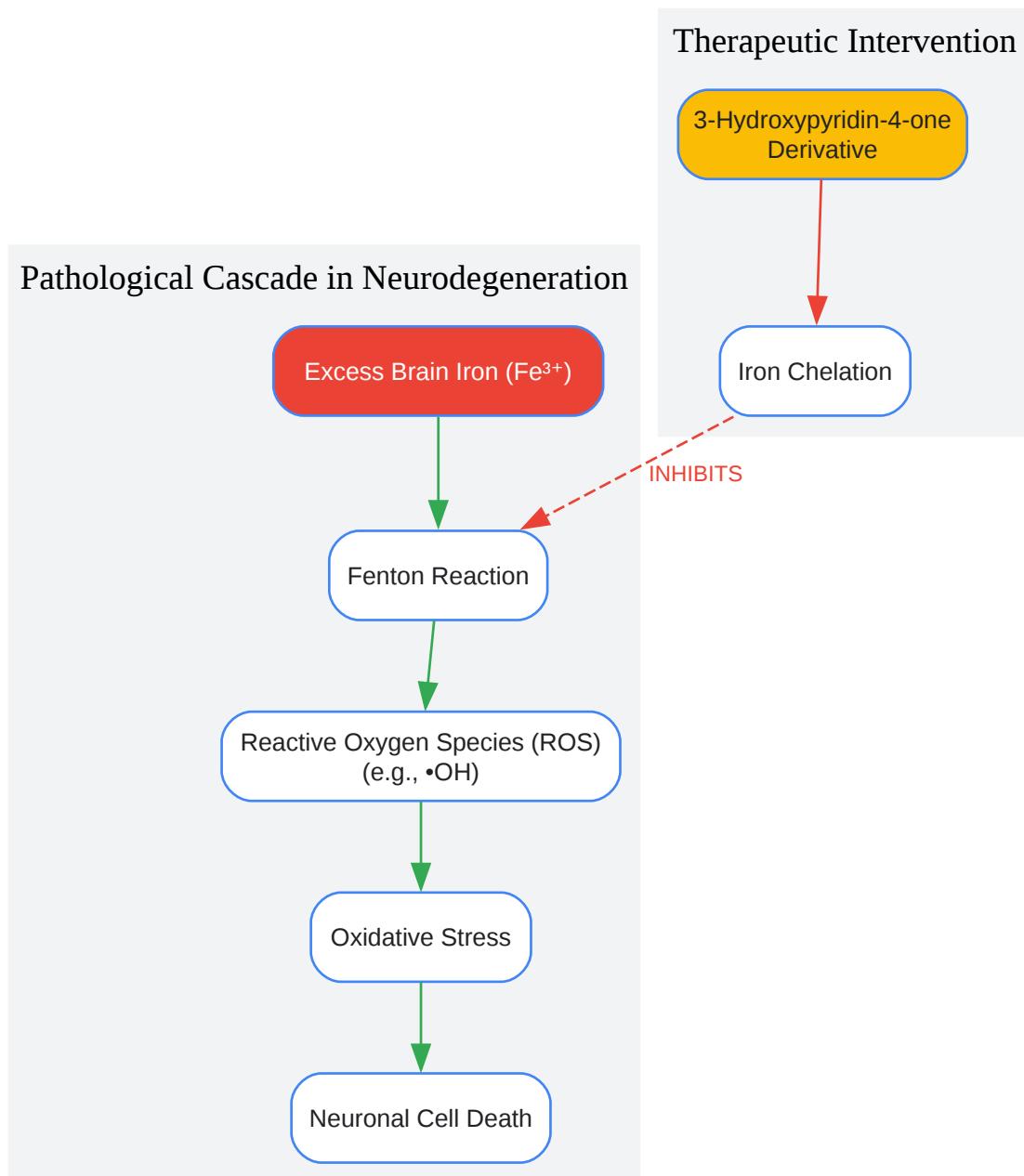
Caption: General synthetic workflow from Maltol to the active 3-hydroxypyridin-4-one.

Protocol: Synthesis of 3-Methoxy-2-methyl-1H-pyridin-4-one

This protocol is a representative example based on established literature procedures[3].

- Step 1: Methylation of Maltol.
 - To a solution of maltol (1 equivalent) in a suitable solvent such as acetone, add a base (e.g., K₂CO₃, 1.5 equivalents).
 - Add methyl iodide (1.1 equivalents) dropwise to the suspension.
 - Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
 - Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain crude 2-methyl-3-methoxypyranone.
- Step 2: Conversion to Pyridinone.
 - Dissolve the crude 2-methyl-3-methoxypyranone in aqueous ammonia.
 - Heat the solution in a sealed pressure vessel at 100-120 °C for 12-18 hours.
 - Cool the reaction vessel and concentrate the solution under reduced pressure.
 - The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **3-Methoxy-2-methyl-1H-pyridin-4-one**[3].

Part 3: Therapeutic Applications & Structure-Activity Relationships (SAR)


The true power of the **3-Methoxy-2-methyl-1H-pyridin-4-one** scaffold is realized upon its conversion to the 3-hydroxy form and subsequent derivatization. These modifications have paved the way for a multitude of therapeutic applications.

A. Iron Chelation and Neurodegenerative Diseases

A primary application of 3-hydroxypyridin-4-one (3,4-HP) derivatives is in managing iron overload and neurodegenerative disorders like Parkinson's and Alzheimer's disease[1][16][17]. Dysregulated iron metabolism is implicated in the oxidative stress and neuronal cell death characteristic of these conditions[18].

- Mechanism of Action: 3,4-HP derivatives are orally active iron chelators that can cross the blood-brain barrier[19]. They bind to excess iron, preventing it from participating in the Fenton reaction, which generates highly toxic hydroxyl radicals. This reduces oxidative stress and subsequent cellular damage[20]. Deferiprone, a simple dimethyl-substituted 3,4-HP, is a clinically approved iron chelator that has shown promise in clinical trials for neurodegenerative diseases[21][22].
- Structure-Activity Relationship (SAR):
 - High pFe³⁺: The primary goal is to design ligands with a high affinity and selectivity for Fe³⁺ under physiological conditions, quantified by the pFe³⁺ value[21][23][24]. Modifications at the N-1 and C-2 positions of the pyridinone ring can significantly influence this value[23].
 - Lipophilicity: Lipophilicity is a critical factor for blood-brain barrier permeability and can also influence the inhibition of metalloenzymes[25][26]. A careful balance is required to achieve brain penetration without excessive off-target effects.
 - Multifunctional Ligands: A leading strategy involves creating multifunctional agents. For instance, researchers have fused the 3,4-HP moiety with other pharmacophores, such as histamine H3 receptor antagonists or monoamine oxidase B (MAO-B) inhibitors, to create

single molecules that can tackle multiple pathological pathways in Alzheimer's disease, including A β aggregation, metal dyshomeostasis, and oxidative stress[19][21][22].

[Click to download full resolution via product page](#)

Caption: Mechanism of neuroprotection by 3-hydroxypyridin-4-one derivatives via iron chelation.

B. Anticancer and Enzyme Inhibition

The utility of **3-Methoxy-2-methyl-1H-pyridin-4-one** derivatives extends to oncology, where they have been explored as potential antitumor agents[11][27]. Their anticancer effects are often multifaceted, stemming from their ability to chelate iron (which is vital for rapidly proliferating cells) and to inhibit key metalloenzymes.

- Histone Deacetylase (HDAC) Inhibition: HDACs are zinc-dependent enzymes often overexpressed in cancer. Certain 3-hydroxy-4-pyridinone derivatives have been shown to be potent inhibitors of HDACs, particularly HDAC6 and HDAC8, with IC_{50} values in the nanomolar range[22].
- Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme crucial for melanin synthesis. Overactivity can lead to hyperpigmentation disorders. Mimosine and its synthetic analogs are effective tyrosinase inhibitors, making them attractive for dermatological and cosmetic applications[5][28]. Conjugating amino acids to the mimosine scaffold has been shown to enhance inhibitory potency[5].
- Anti-inflammatory Activity: Some derivatives, including mimosine, exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key players in the prostaglandin synthesis pathway[5].

SAR for Enzyme Inhibition:

- A study on the inhibition of mammalian tyrosine hydroxylase by 3-hydroxypyridin-4-ones found that lipophilicity was the dominant factor controlling inhibitory activity, more so than iron-binding affinity[25][26]. Ligands with more lipophilic substituents were stronger inhibitors.
- For HDAC inhibition, converting the pyridone's carbonyl group to a thiocarbonyl (forming a hydroxy-thiopyridone) can enhance chelation of the active site Zn(II) ion, leading to potent and selective inhibition[22].

C. Other Therapeutic Avenues

The versatile scaffold has also been investigated for:

- **Herbicidal Activity:** Mimosine and its derivatives have shown potent herbicidal properties, suggesting potential applications in agriculture[7][29].
- **Antimicrobial Agents:** By sequestering essential metal ions, certain poly-HP compounds can act as biostatic or antimicrobial agents[2].
- **Anti-ischemic Effects:** Hydroxypyridine derivatives have demonstrated the ability to protect brain cells from ischemic damage in models of stroke, likely through antioxidant and membrane-stabilizing effects[30].

Part 4: Future Directions and Conclusion

The **3-Methoxy-2-methyl-1H-pyridin-4-one** core and its analogs, particularly the 3-hydroxypyridin-4-ones, continue to be a fertile ground for drug discovery. The field is moving beyond simple chelators towards highly sophisticated, multi-targeting agents designed to address complex diseases like Alzheimer's with a single molecule. The ease of synthesis and the well-understood structure-activity relationships provide a robust platform for rational drug design. Future research will likely focus on refining the pharmacokinetic properties of these compounds, enhancing their target specificity, and further exploring their potential in combination therapies to achieve synergistic effects. For researchers and drug development professionals, this chemical family offers a compelling blend of proven clinical relevance and untapped therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]

- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mimosine Dipeptide Enantiomers: Improved Inhibitors against Melanogenesis and Cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Herbicidal Activity of Mimosine and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbino.com]
- 9. 3-Methoxy-2-methyl-1H-pyridin-4-one | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 3-甲氨基-2-甲基-1H-吡啶-4-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. chemwhat.com [chemwhat.com]
- 14. 3-Methoxy-2-methyl-1H-pyridin-4-one CAS#: 76015-11-7 [amp.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. New hydroxypyridinone iron-chelators as potential anti-neurodegenerative drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Hydroxypyridin-4-one based derivatives as promising neuroprotective agents for Parkinson's disease | Scientific Letters [publicacoes.cespu.pt]
- 18. researchgate.net [researchgate.net]
- 19. Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoietin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]
- 21. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]

- 24. The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 27. 3-Methoxy-2-methyl-1H-pyridin-4-one | 76015-11-7 [chemicalbook.com]
- 28. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methoxy-2-methyl-1H-pyridin-4-one derivatives and analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3022785#3-methoxy-2-methyl-1h-pyridin-4-one-derivatives-and-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com